2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937479
InChI: InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2
SMILES:
Molecular Formula: C15H15FN2
Molecular Weight: 242.29 g/mol

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

CAS No.:

Cat. No.: VC15937479

Molecular Formula: C15H15FN2

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine -

Specification

Molecular Formula C15H15FN2
Molecular Weight 242.29 g/mol
IUPAC Name 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Standard InChI InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2
Standard InChI Key VNIZSWIJALWKTP-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Properties

The compound’s IUPAC name, 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, reflects its bicyclic structure, which combines a partially saturated quinoline ring with a fluorinated aromatic substituent. Key identifiers include:

PropertyValueSource
CAS Number1956331-95-5
Molecular FormulaC15H15FN2\text{C}_{15}\text{H}_{15}\text{FN}_2
Molecular Weight242.29 g/mol
SMILESNC1CC(C2=CC=C(F)C=C2)NC3=C1C=CC=C3
InChI KeyVNIZSWIJALWKTP-UHFFFAOYSA-N

The tetrahydroquinoline core contributes to its conformational flexibility, while the 4-fluorophenyl group enhances lipophilicity, potentially influencing bioavailability. The amino group at position 4 introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H} NMR: Peaks corresponding to the aromatic protons of the quinoline and fluorophenyl rings appear in the 6.5–7.5 ppm range, while the amine protons resonate near 2.5–3.5 ppm.

  • 13C^{13}\text{C} NMR: The fluorinated carbon (C-F) is typically observed at ~160 ppm due to deshielding effects.

Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 242.29, consistent with the compound’s molecular weight. Fragmentation patterns further confirm the loss of the amino group (-17 Da) and fluorophenyl moiety (-95 Da).

High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is employed to assess purity, with retention times varying based on solvent gradients.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with the formation of the tetrahydroquinoline backbone. A typical pathway includes:

  • Cyclization: Condensation of aniline derivatives with cyclohexenone precursors to form the tetrahydroquinoline core.

  • Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.

  • Amination: Reductive amination or nucleophilic substitution to install the primary amine at position 4.

Example Reaction Scheme:

Cyclohexenone+4-Fluorophenylboronic AcidPd catalystIntermediaryNH3/Reductant2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine\text{Cyclohexenone} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd catalyst}} \text{Intermediary} \xrightarrow{\text{NH}_3/\text{Reductant}} \text{2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine}
Hazard TypePrecautionary CodeMeasure
Skin/IrritationP280Wear protective gloves and clothing
Inhalation RiskP261Avoid breathing dust or vapors
Environmental HazardP273Prevent release into the environment

Biological Activity and Applications

Pharmaceutical Research

The amino group’s nucleophilicity makes the compound a candidate for:

  • Prodrug Development: Conjugation with carboxylic acids to enhance solubility.

  • Enzyme Inhibition: Preliminary docking studies indicate potential binding to kinase active sites.

Analytical and Computational Tools

Mass Molarity Calculations

Researchers use the formula:

Concentration (M)=Mass (g)Molecular Weight (g/mol)×Volume (L)\text{Concentration (M)} = \frac{\text{Mass (g)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}

to prepare stock solutions for bioassays.

Computational Modeling

Density Functional Theory (DFT) simulations predict electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (fluorophenyl) regions.

Future Research Directions

  • In Vivo Toxicity Studies: Assess acute and chronic effects in model organisms.

  • Structure-Activity Relationships (SAR): Modify the fluorophenyl or amine groups to enhance potency.

  • Formulation Development: Explore nanoencapsulation for improved delivery.

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